![molecular formula C18H15N5OS B2970717 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034369-25-8](/img/structure/B2970717.png)

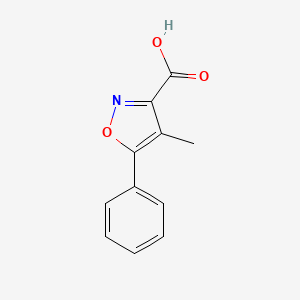

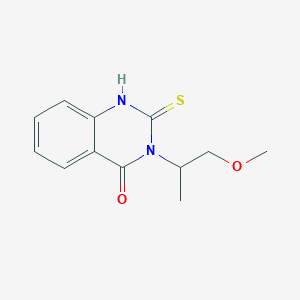

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of similar compounds often involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Functionalization Reactions in Chemistry

1H-pyrazole derivatives, including compounds structurally similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, have been studied for their chemical reactions and functionalization. A study by Yıldırım, Kandemirli, & Demir (2005) explores the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides, providing insight into the chemical versatility and potential applications of these compounds in synthetic chemistry.

Drug Design and Inhibition Studies

Pyrazole derivatives have been used in the design of drugs targeting specific enzymes or receptors. For instance, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to the compound , were developed as inhibitors for co-activator associated arginine methyltransferase 1 (CARM1) and evaluated for their inhibitory potency. This work by Allan et al. (2009) highlights the potential of pyrazole derivatives in therapeutic drug development.

Synthesis of Heterocyclic Derivatives

The compound N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a structurally related compound, was used as a key intermediate in synthesizing new tetrahydropyrimidine derivatives. The research conducted by Fadda, Bondock, Khalil, & Tawfik (2013) demonstrates the role of pyrazole derivatives in creating a variety of heterocyclic compounds with potential biological and pharmaceutical applications.

Molecular Interaction Studies

Research on molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with specific receptors has been conducted. For example, Shim et al. (2002) studied the interaction of this compound with the CB1 cannabinoid receptor, providing valuable information for the design of receptor-specific drugs.

Mécanisme D'action

Target of Action

The compound, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, has been found to interact with several targets. One of the primary targets is the kinase p70S6Kβ, which features an equivalent cysteine . This kinase is involved in protein synthesis and cell proliferation, making it a potential target for therapeutic interventions.

Mode of Action

The compound interacts with its targets through a process known as covalent bonding. This involves the sharing of electron pairs between the compound and its target, leading to a stable chemical bond . This interaction can result in changes to the target’s function, potentially inhibiting its activity and leading to therapeutic effects.

Biochemical Pathways

Given its interaction with kinases like p70s6kβ, it’s likely that it impacts pathways related to protein synthesis and cell growth

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, if the compound effectively inhibits the activity of p70S6Kβ, this could result in decreased protein synthesis and cell proliferation . This could potentially lead to therapeutic effects in conditions characterized by excessive cell growth.

Orientations Futures

Propriétés

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANHEOYJWFKFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)